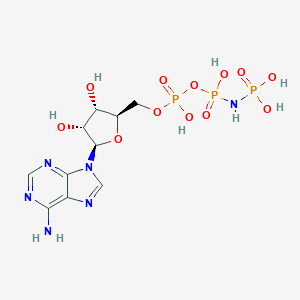![molecular formula C9H11N5 B049701 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 111692-94-5](/img/structure/B49701.png)
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MMBI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MMBI is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in cell signaling and growth. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of histone deacetylase, which is involved in gene expression.
Biochemische Und Physiologische Effekte
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have antioxidant and anti-inflammatory properties. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has also been shown to increase the expression of certain genes involved in cell survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in lab experiments is its relatively low toxicity compared to other compounds. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for investigating various biological processes. However, one limitation of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in treating neurodegenerative diseases. Further studies are needed to determine the specific mechanisms by which 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine exerts its neuroprotective effects. In addition, the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, more studies are needed to determine the safety and efficacy of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in human clinical trials.
Synthesemethoden
The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine involves the reaction of 2-aminobenzimidazole with methyl isocyanate, followed by the addition of guanidine hydrochloride. This results in the formation of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential therapeutic applications in a variety of scientific fields. In the field of cancer research, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-7-5-3-2-4-6(7)12-9(14)13-8(10)11/h2-5H,1H3,(H4,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFQEAXSEHARPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
